2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide
Overview
Description
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide is a ribose-derived compound . It is a derivative of β-D-ribofuranose 1-acetate 2,3,5-tribenzoate .
Synthesis Analysis
The synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, a similar compound, has been reported. It was synthesized using D-ribose as the starting material through methylation, benzoylation, and acetylization . The effects of the ratio of reactants, reaction time, and reaction temperature on the yield of the product were studied in detail .Molecular Structure Analysis
The molecular formula of this compound is C26H21N3O7 . The exact mass is 487.13795002 g/mol . The structure includes a ribofuranosyl ring substituted with benzoyl groups at the 2, 3, and 5 positions, and an azide group at the 1 position .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose can be further reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotected by an acid or base to form a pure artificial nucleotide .Physical and Chemical Properties Analysis
The compound has a molecular weight of 487.5 g/mol . It has a XLogP3-AA value of 5.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 9 hydrogen bond acceptors . The compound has 11 rotatable bonds .Scientific Research Applications
Synthesis and Antitumor Activity
Research has demonstrated that 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide can be utilized in synthesizing compounds with significant antitumor activities. For instance, its reaction with hydrogen selenide leads to compounds cytotoxic toward cancer cells in culture and effective against Lewis lung carcinoma in mice (Srivastava & Robins, 1983). Similarly, the synthesis of 2-beta-D-ribofuranosyloxazole-4-carboxamide (oxazofurin) involves this compound, showing cytotoxicity towards B16 murine melanoma cells (Franchetti et al., 1990).
Antiviral Applications
The compound has been utilized in synthesizing derivatives with antiviral properties. For example, its cycloaddition with ethyl malonamate produces compounds showing significant activity against herpes and measles viruses (Revankar et al., 1981).
Nucleoside Synthesis
A key application is in the synthesis of various nucleosides, which are essential components of genetic material. For instance, it has been used in the synthesis of 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin, which are significant in medicinal chemistry (Revankar et al., 1981).
Organometallic Reactions
It also plays a role in organometallic chemistry, as seen in studies where 2,3,5-tri-O-benzoyl-β-d-ribofuranosyl bromide reacts with NaCo(dmgH)2py, leading to isomeric dimethylglyoxime adducts (Slade & Branchaud, 1996).
Other Applications
The compound is involved in various other syntheses, such as the formation of glycosyl iodides and their coupling with silylated bases (Točík et al., 1980), and in the preparation of nucleosides with potential antibacterial properties (Abdelal et al., 1992).
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of novel ribonucleosides , which suggests that it may interact with RNA or RNA-related processes in the cell.
Mode of Action
It is known that azides can react with alkynes to form 1,2,3-triazoles , a reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often used in the synthesis of nucleosides, suggesting that the azide group in the compound could potentially interact with alkynes in the cell to form triazoles.
Biochemical Analysis
Biochemical Properties
It is known to play a role in the synthesis of antiviral nucleosides
Cellular Effects
It is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given its role in the synthesis of antiviral nucleosides .
Molecular Mechanism
It is likely involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, given its role in the synthesis of antiviral nucleosides .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-5-azido-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O7/c27-29-28-23-22(36-26(32)19-14-8-3-9-15-19)21(35-25(31)18-12-6-2-7-13-18)20(34-23)16-33-24(30)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21-,22-,23-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYQCEUTVAAQHC-SSGKUCQKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N=[N+]=[N-])OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N=[N+]=[N-])OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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